molecular formula C16H16F3NO B3052465 (2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine CAS No. 416890-50-1

(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine

Cat. No.: B3052465
CAS No.: 416890-50-1
M. Wt: 295.3 g/mol
InChI Key: CSUHDGAPKMYVHY-UHFFFAOYSA-N
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Description

(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine is an organic compound with the molecular formula C16H16F3NO It is characterized by the presence of a methoxy group attached to a benzyl ring and a trifluoromethyl group attached to another benzyl ring, both linked by an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine typically involves the reaction of 2-methoxybenzylamine with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Scientific Research Applications

(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxybenzyl)amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (2-Trifluoromethylbenzyl)amine: Lacks the methoxy group, affecting its reactivity and applications.

    (2-Methoxybenzyl)[2-(methyl)benzyl]amine: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.

Uniqueness

(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-21-15-9-5-3-7-13(15)11-20-10-12-6-2-4-8-14(12)16(17,18)19/h2-9,20H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUHDGAPKMYVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354610
Record name STK232817
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416890-50-1
Record name STK232817
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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